1-Bromo-2-methyl-1-propene
Overview
Description
Synthesis Analysis
The synthesis of analogs and derivatives related to 1-Bromo-2-methyl-1-propene, such as 3-bromo-2-methyl-1-propene, involves intricate chemical processes. These compounds can be synthesized through various methods, including Wittig-Horner reaction and halogenation reactions, offering a pathway to explore the reactivity and functionalization of the parent molecule (Ye He, 2004).
Molecular Structure Analysis
The molecular structure and conformation of related compounds, such as 2-bromo-3-chloro-1-propene and 3-bromo-2-methyl-1-propene, have been studied using gas-phase electron diffraction and molecular mechanics calculations. These studies reveal the presence of different conformers in the gas phase and provide detailed measurements of bond lengths and angles, which are crucial for understanding the molecular geometry of these compounds (O. Søvik et al., 1984); (S. Schei, 1983).
Chemical Reactions and Properties
1-Bromo-2-methyl-1-propene and its derivatives participate in various chemical reactions, demonstrating versatility as a reagent. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with electrophiles and nucleophiles, showing its utility in multi-coupling reactions to yield highly functionalized compounds (P. Auvray, P. Knochel, J. Normant, 1985).
Scientific Research Applications
Reactivity with Various Electrophiles
1-Bromo-2-methyl-1-propene demonstrates interesting reactivity patterns. For instance, 3-bromo-2-trimethylsilyl-1-propene, a related compound, reacts with different electrophiles such as aldehydes, a ketone, nitriles, and terminal alkynes in the presence of zinc, yielding functionalized vinylsilanes. This reactivity has been used in a three-step synthesis of 2-substituted-4-trimethylsilylfurans, starting from 3-bromo-2-trimethylsilyl-1-propene and a nitrile (Knockel & Normant, 1984).
Molecular Structure and Conformation
The molecular structure and conformation of 1-bromo-2-methyl-1-propene have been extensively studied. For example, gas phase electron diffraction studies have shown that the predominant conformer of 3-bromo-2-methyl-1-propene is in a gauche configuration. This research provides insights into the molecule's structural properties at different temperatures (Schei, 1983).
Fire Suppression Applications
1-Bromo-1-propene/nitrogen gas mixtures have been studied for their fire suppression efficiencies. The addition of 1-bromo-1-propene to nitrogen can significantly enhance the suppression effectiveness of the inert gas. This research suggests potential applications in fire protection using bromoalkene/nitrogen gaseous mixtures (Zou, Vahdat, & Collins, 2001).
Synthesis of Organotin Compounds
1-Bromo-2-methyl-1-propene has been used in the synthesis of organotin compounds. Isomeric mixtures of these compounds have been prepared and analyzed using NMR techniques, highlighting the compound's versatility in creating varied organometallic structures (Mitchell & Kummetat, 1978).
Radical Intermediate Studies in Chemical Reactions
The compound has been instrumental in studying radical intermediates in chemical reactions. For instance, research involving the photolytic production of radical intermediates in the reaction of OH with propene, using 1-bromo-2-propanol and 2-bromo-1-propanol, offers valuable insights into the behavior of such intermediates (Brynteson et al., 2014).
Safety And Hazards
“1-Bromo-2-methyl-1-propene” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces. It should be handled with protective gloves, eye protection, and face protection .
properties
IUPAC Name |
1-bromo-2-methylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNUDNHTUZJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184252 | |
Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-1-propene | |
CAS RN |
3017-69-4 | |
Record name | 1-Propene, 1-bromo-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-methyl-1-propene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148224 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-methyl-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Bromo-2-methyl-1-propene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJM9JG6TGN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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